molecular formula C22H17N3O2 B7699240 N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No.: B7699240
M. Wt: 355.4 g/mol
InChI Key: QRUYIYGDDMYNHQ-UHFFFAOYSA-N
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Description

“N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide” is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide” typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Benzamide: The oxadiazole intermediate is then coupled with 4-methylphenylbenzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the oxadiazole ring or the amide group, potentially leading to ring opening or amine formation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, oxadiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules in unique ways.

Industry

In industry, such compounds might be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of “N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide” would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include proteins, nucleic acids, or cell membranes, and pathways involved might include enzyme inhibition or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide
  • N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)propionamide
  • N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)butyramide

Uniqueness

Compared to similar compounds, “N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide” might exhibit unique properties due to the presence of the benzamide group, which could influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-15-11-13-17(14-12-15)23-21(26)18-9-5-6-10-19(18)22-24-20(25-27-22)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUYIYGDDMYNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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